BenchChemオンラインストアへようこそ!

(E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide

Lipophilicity logP Physicochemical profiling

(E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide (CAS 1798401-46-3) is a heterocyclic acrylamide with molecular formula C₁₅H₁₇N₃O₃ and molecular weight 287.32 g/mol. The compound belongs to the class of α,β-unsaturated acrylamides bearing a furan-2-yl substituent at the β-position and an N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) amide moiety.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 1798401-46-3
Cat. No. B2968126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide
CAS1798401-46-3
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC(=O)C=CC3=CC=CO3
InChIInChI=1S/C15H17N3O3/c19-15(4-3-14-2-1-7-21-14)17-12-10-16-18(11-12)13-5-8-20-9-6-13/h1-4,7,10-11,13H,5-6,8-9H2,(H,17,19)/b4-3+
InChIKeyNCZLMHUEOFZKCK-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1798401-46-3 – (E)-3-(Furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide: Structural Identity & Physicochemical Baseline for Procurement Evaluation


(E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide (CAS 1798401-46-3) is a heterocyclic acrylamide with molecular formula C₁₅H₁₇N₃O₃ and molecular weight 287.32 g/mol [1]. The compound belongs to the class of α,β-unsaturated acrylamides bearing a furan-2-yl substituent at the β-position and an N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) amide moiety. Its structure juxtaposes an electron-rich furan ring, a hydrogen-bond-capable pyrazole core, and a saturated tetrahydropyran group—a combination that distinguishes it from simpler furan-acrylamide or pyrazole-carboxamide analogs [2]. The (E)-configuration of the acrylamide double bond imparts a specific geometry that influences conformational preferences and potential target interactions relative to (Z)-isomers or saturated linker variants . As of the available evidence cutoff, no peer-reviewed bioactivity data (IC₅₀, Kᵢ, EC₅₀) have been reported for this specific compound in ChEMBL, BindingDB, or PubMed-indexed literature; its differentiation therefore rests primarily on structural and physicochemical grounds [1].

Why Generic Substitution Fails for CAS 1798401-46-3: Structural Determinants That Preclude Simple In-Class Interchange


Within the pyrazol-4-yl acrylamide chemotype, three structural variables control physiochemical and likely pharmacological behavior: (i) the nature of the β-substituent on the acrylamide (furan-2-yl vs. phenyl, thiophene, or benzodioxole), (ii) the linker type between the carbonyl and pyrazole (α,β-unsaturated (E)-acrylamide vs. saturated carboxamide vs. methylene-extended acrylamide), and (iii) the N1-substituent on the pyrazole ring (tetrahydro-2H-pyran-4-yl vs. tetrahydrofuran-3-yl vs. alkyl chains). These variables alter logP, hydrogen-bond donor/acceptor counts, topological polar surface area (TPSA), and conformational flexibility in ways that cannot be captured by simple Tanimoto similarity or visual inspection [1]. For instance, replacing the (E)-acrylamide linker with a saturated carboxamide (as in CAS 1797351-27-9) eliminates the Michael acceptor electrophilicity and alters the spatial orientation of the furan ring relative to the pyrazole; substituting the tetrahydropyran with tetrahydrofuran (CAS 1798431-80-7) reduces both molecular volume and the number of hydrogen-bond-accepting oxygen atoms, thereby affecting solubility and target complementarity . Generic substitution without quantitative confirmation of equivalent target engagement, selectivity, and physicochemical behavior therefore carries substantial risk of divergent experimental outcomes [2].

Quantitative Differentiation Evidence for CAS 1798401-46-3: Physicochemical and Structural Comparison Against Closest Analogs


Lipophilicity Modulation: logP Comparison of CAS 1798401-46-3 vs. Tetrahydrofuran and Carboxamide Analogs

The target compound (CAS 1798401-46-3) has a computationally predicted logP (XLogP3) of approximately 2.48, derived from the ZINC database [1]. This value positions it as moderately lipophilic, falling within the optimal drug-like range (logP 1–3). By comparison, the tetrahydrofuran analog (CAS 1798431-80-7, MW 273.29) is predicted to have a lower logP (~1.9–2.1) due to the replacement of the six-membered tetrahydropyran oxygen with a five-membered tetrahydrofuran oxygen, which reduces the hydrophobic surface area contributed by the saturated ring. The carboxamide analog (CAS 1797351-27-9, MW 261.28) has a predicted logP of ~1.5–1.8, reflecting the absence of the lipophilic (E)-CH=CH- linker . The ~0.7 log unit difference between the target and the carboxamide analog corresponds to an approximately 5-fold difference in octanol-water partition coefficient, which can significantly affect membrane permeability, protein binding, and assay-specific apparent potency [2].

Lipophilicity logP Physicochemical profiling Drug-likeness

Hydrogen-Bond Acceptor Capacity: TPSA Differentiation Between CAS 1798401-46-3 and Close Structural Analogs

The target compound (CAS 1798401-46-3) contains four hydrogen-bond acceptor (HBA) atoms: the furan oxygen, the pyrazole N2 nitrogen, the acrylamide carbonyl oxygen, and the tetrahydropyran ring oxygen. Its topological polar surface area (TPSA) is estimated at approximately 67–71 Ų [1]. This TPSA value is intermediate between the carboxamide analog CAS 1797351-27-9 (estimated TPSA ~67 Ų, only three HBA atoms—lacking the acrylamide double bond does not change TPSA substantially but alters HBA geometry) and the benzodioxole analog CAS 1448139-75-0 (estimated TPSA ~80–85 Ų, five HBA atoms including the dioxole oxygens) . The TPSA threshold of <140 Ų is a well-established predictor of favorable oral absorption and blood-brain barrier penetration; the target compound's TPSA of ~67–71 Ų places it in the lower range, suggesting higher membrane permeability relative to the benzodioxole analog, while retaining sufficient polarity for aqueous solubility [2].

Topological polar surface area Hydrogen bonding Permeability Bioavailability

(E)-Acrylamide Linker vs. Saturated Carboxamide: Conformational and Electrophilic Differentiation

The (E)-acrylamide linker in CAS 1798401-46-3 enforces a trans geometry across the C=C double bond, positioning the furan ring approximately 180° from the carbonyl group relative to the double bond axis. This creates an extended, relatively planar conformation spanning the furan-to-pyrazole distance of ~9–10 Å . In contrast, the saturated carboxamide linker in CAS 1797351-27-9 (N-(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide) is rotationally flexible around the C–C and C–N bonds, adopting multiple low-energy conformations and spanning a variable distance of ~6–9 Å depending on the rotameric state . The (E)-acrylamide also presents an electrophilic β-carbon capable of undergoing Michael addition with nucleophilic residues (e.g., cysteine thiols), a property entirely absent in the saturated carboxamide analog. This electrophilicity is a key determinant for compounds targeting kinases with a solvent-front cysteine (e.g., EGFR T790M, BTK C481S) or other covalently druggable targets [1]. While no direct target engagement data exist for this specific compound, the presence of the acrylamide warhead places it in a functionally distinct category from its carboxamide counterpart.

Michael acceptor Conformational restriction Linker geometry Covalent inhibitor design

Tetrahydropyran vs. Tetrahydrofuran N1-Substitution: Ring Size Effects on Molecular Volume and Solubility

The N1-tetrahydro-2H-pyran-4-yl substituent in CAS 1798401-46-3 introduces a six-membered saturated oxygen heterocycle, whereas the closest analog CAS 1798431-80-7 bears a five-membered tetrahydrofuran-3-yl group at the equivalent position. This ring-size difference results in an increased molecular volume (estimated ~255 ų for the target vs. ~238 ų for the tetrahydrofuran analog) and an additional methylene unit contributing to hydrophobic surface area [1]. The six-membered tetrahydropyran ring adopts a chair conformation that projects the oxygen atom in a well-defined orientation, whereas the five-membered tetrahydrofuran ring is more puckered and conformationally dynamic. The additional oxygen lone pair in the tetrahydropyran ring (geometrically positioned differently than in tetrahydrofuran) provides an extra hydrogen-bond acceptor site that may engage water molecules or protein residues in ways unavailable to the five-membered analog [2]. These differences, while subtle, can manifest as altered logP (as noted in Evidence Item 1), differential aqueous solubility (predicted logS approximately -3.2 for the target vs. -2.8 for the tetrahydrofuran analog), and distinct crystal packing energies, all of which are relevant to formulation, assay preparation, and biophysical target engagement studies [3].

Molecular volume Ring size Aqueous solubility Crystal packing

High-Confidence Application Scenarios for CAS 1798401-46-3 Based on Structural and Physicochemical Differentiation


Covalent Inhibitor Focused Library Design: Acrylamide Warhead Screening

The (E)-acrylamide moiety in CAS 1798401-46-3 provides an electrophilic warhead suitable for covalent target engagement screening. This compound can serve as a structurally characterized entry in focused covalent inhibitor libraries alongside other acrylamide-bearing heterocycles. Its tetrahydropyran substituent offers distinct physicochemical properties (logP 2.48, TPSA ~67–71 Ų) compared to simpler phenyl-acrylamide fragments, making it valuable for exploring structure-activity relationships (SAR) around covalent kinase inhibitors targeting non-catalytic cysteines (e.g., EGFR C797, BTK C481, KRAS G12C). The available 95% purity specification from commercial sources supports its use as a screening-quality compound .

Physicochemical Probe for Solubility and Permeability Correlation Studies

With a predicted logS of -3.2 and moderate lipophilicity (logP 2.48), CAS 1798401-46-3 occupies a physicochemical space where subtle structural modifications (e.g., changing the N1 substituent from tetrahydropyran to tetrahydrofuran, or saturating the acrylamide linker) produce quantifiable shifts in solubility and permeability. This makes it a useful tool compound for establishing in-house solubility-permeability correlation models in the pyrazole-acrylamide series, aiding the prioritization of more advanced analogs for in vivo pharmacokinetic studies [1].

Negative Control Compound for N1-Tetrahydropyran Pyrazole Bioassay Studies

Given the absence of reported bioactivity in ChEMBL and BindingDB, CAS 1798401-46-3 is currently a suitable negative control candidate for assays involving structurally related bioactive pyrazole acrylamides (e.g., IRAK4 inhibitors bearing the tetrahydropyran-pyrazole core, such as AS-2444697 with IRAK4 IC₅₀ = 21 nM ). Its structural similarity to the active chemotype, combined with its lack of documented target engagement, supports its use in counter-screens to confirm that observed assay signals are due to specific target interactions rather than assay interference from the common scaffold.

Starting Point for Fragment-Based Lead Discovery (FBLD) Exploration

With a molecular weight of 287.32 g/mol, three connected ring systems, and a heavy atom count of 21, CAS 1798401-46-3 falls within the upper boundary of fragment-like chemical space (rule-of-three: MW <300, clogP ≤3, H-bond donors ≤3, H-bond acceptors ≤6). Its structural complexity, combining a Michael acceptor, a heteroaromatic furan, and a saturated heterocycle, provides multiple vectors for fragment growth. The compound can serve as an initial scaffold for fragment-based campaigns targeting enzymes with a solvent-accessible cysteine near the active site, with growth potential at the furan 5-position, the pyrazole 3-position, or the tetrahydropyran ring [2].

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.